molecular formula C18H18N4O3S B2416497 1-(1-((4-(m-tolyloxy)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole CAS No. 2034381-18-3

1-(1-((4-(m-tolyloxy)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

Cat. No.: B2416497
CAS No.: 2034381-18-3
M. Wt: 370.43
InChI Key: ISHPKULWUTZULE-UHFFFAOYSA-N
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Description

1-(1-((4-(m-tolyloxy)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a synthetic organic compound that features a unique combination of functional groups, including a triazole ring, an azetidine ring, and a sulfonyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((4-(m-tolyloxy)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides or sulfonic acids in the presence of a base.

    Attachment of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving an azide and an alkyne.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-(1-((4-(m-tolyloxy)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing a nitro group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(1-((4-(m-tolyloxy)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1-((4-(m-tolyloxy)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(1-((4-(m-tolyloxy)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:

    2-(1-((3-methoxyphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole: This compound features a methoxy group instead of a tolyloxy group, which may result in different biological activities and chemical properties.

    1-((1-(2-(m-tolyloxy)acetyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione: This compound includes a pyrrolidine-2,5-dione moiety, which may confer different reactivity and applications.

    4-(m-tolyloxy)butane-1-sulfonyl chloride: This compound contains a butane-1-sulfonyl chloride group, which can be used as a precursor in the synthesis of other sulfonyl-containing compounds.

Properties

IUPAC Name

1-[1-[4-(3-methylphenoxy)phenyl]sulfonylazetidin-3-yl]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-14-3-2-4-17(11-14)25-16-5-7-18(8-6-16)26(23,24)21-12-15(13-21)22-10-9-19-20-22/h2-11,15H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHPKULWUTZULE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=C(C=C2)S(=O)(=O)N3CC(C3)N4C=CN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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